molecular formula C6H12N2O B1524334 5-Amino-1-methylpiperidin-2-one CAS No. 90485-53-3

5-Amino-1-methylpiperidin-2-one

Cat. No. B1524334
Key on ui cas rn: 90485-53-3
M. Wt: 128.17 g/mol
InChI Key: ABXJTTPAABNOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

In a 10 ml MW vial, Pd2((dba)3 (10.85 mg, 0.01 mmol), 2,2'-bis(diphenylphosphanyl)-1,1'-binaphthalene (BINAP) (14.56 mg, 0.02 mmol), sodium 2-methylpropan-2-olate (261 mg, 2.71 mmol), 5-amino-1-methylpiperidin-2-one (200 mg, 1.56 mmol) and 2-bromo-3-chloropyridine (300 mg, 1.56 mmol) mixed in toluene (3 mL) to give a brown suspension. The mixture was degassed with N2 bubbling for 5 min, then the vial was capped and the reaction stirred at 115°C in an oil-bath for 1h then to rt for 2h. LC-MS 1h: 15% product. LC-MS o/n: 19% product. The reaction was cooled to rt and the solvent was evaporated. The residue was purified by automated flash chromatography on a 50g column. A gradient from 20% to 100% of EtOAc in heptane over 20CV was used as mobile phase. The product was collected using the wavelength 307 and 241 nm. Product was not found in any of the fractions, reaction discarded.
Quantity
0.00271 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Quantity
0.00156 mol
Type
reactant
Reaction Step Three
Quantity
0.00156 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
827
reaction index
NAME
1.3.6 [N-arylation with Ar-X] Bromo N-arylation
reaction type

Inputs

Step One
Name
Quantity
0.00271 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.003 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00156 mol
Type
reactant
Smiles
CN1CC(CCC1=O)N
Step Four
Name
Quantity
0.00156 mol
Type
reactant
Smiles
C1=CC(=C(N=C1)Br)Cl
Step Five
Name
Quantity
2.34e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
1.18e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CN1CC(CCC1=O)NC2=C(C=CC=N2)Cl
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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